molecular formula C10H11N3O B1357293 1-(4-methoxyphenyl)-1H-pyrazol-3-amine CAS No. 76091-01-5

1-(4-methoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B1357293
CAS No.: 76091-01-5
M. Wt: 189.21 g/mol
InChI Key: PUYOZGLXKYWMBT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine (CAS 76091-01-5) is a nitrogen- and oxygen-containing heterocyclic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This pyrazole derivative is characterized by a methoxyphenyl group attached to a pyrazol-3-amine core, making it a valuable scaffold in medicinal and synthetic chemistry. This compound serves as a key synthetic intermediate and building block for the preparation of more complex heterocyclic systems. Recent scientific investigations highlight its significant application in the design and synthesis of novel potential anti-inflammatory agents . Research indicates that heterocyclic compounds incorporating structural motifs related to this amine can function as potent cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an enzyme critically upregulated in inflammatory processes, and its inhibition is a established therapeutic strategy . The compound's mechanism of action in research settings is linked to the downregulation of COX-2 expression, as demonstrated in vitro, showcasing its utility for developing new anti-inflammatory therapies . Researchers value this amine for constructing diverse molecular architectures, including pyridine, pyran, and other fused pyrazole derivatives, which are often explored for their broad spectrum of biological activities . The compound has a calculated density of 1.2±0.1 g/cm³ and a melting point of 180-183°C . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. Safety data suggests it may be harmful if swallowed and may cause skin and eye irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling information . Appropriate personal protective equipment should be worn, and the material should be handled only by qualified individuals in a well-ventilated laboratory setting, such as a chemical fume hood .

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYOZGLXKYWMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587615
Record name 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76091-01-5
Record name 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthesis via Hydrazine Derivatives and β-Diketones

Procedure:

  • Reagents: The synthesis typically begins with 4-methoxyphenylhydrazine and a β-diketone (e.g., acetylacetone).
  • Solvent: Ethanol or dimethylformamide (DMF) is commonly used as the reaction medium.
  • Conditions: The reaction mixture is refluxed for several hours, allowing cyclization to form the pyrazole ring.
  • Purification: The crude product is purified by recrystallization from ethanol or column chromatography.

Reaction Scheme:
$$
\text{4-Methoxyphenylhydrazine} + \text{β-Diketone} \xrightarrow{\text{Reflux in ethanol}} \text{1-(4-Methoxyphenyl)-1H-pyrazol-3-amine}
$$

Key Notes:

  • This method is widely used due to its simplicity and high yield.
  • The reaction may require acid or base catalysts to enhance cyclization efficiency.

Direct Preparation from Primary Aromatic Amines

Procedure:

  • Reagents: 4-Methoxyaniline, O-(4-nitrobenzoyl)hydroxylamine, and diketones.
  • Solvent: DMF is used for its ability to dissolve both aromatic amines and diketones.
  • Conditions: The reaction is carried out at 85 °C for 1–2 hours in a sealed vial.
  • Workup: The product is extracted using dichloromethane (DCM), washed with brine, dried over anhydrous MgSO₄, and purified by column chromatography.

Reaction Scheme:
$$
\text{4-Methoxyaniline} + \text{Diketone} + \text{O-(4-nitrobenzoyl)hydroxylamine} \xrightarrow{\text{85 °C in DMF}} \text{this compound}
$$

Key Notes:

  • This method allows for regioselective synthesis of the desired pyrazole derivative.
  • It avoids the use of hazardous hydrazine derivatives, making it safer and more environmentally friendly.

Cyclization Using Benzoylacetonitrile

Procedure:

  • Reagents: Benzoylacetonitrile and 2-(4-methoxyphenyl)hydrazinium chloride.
  • Solvent: Absolute ethanol.
  • Conditions: The mixture is refluxed for one day to complete the cyclization reaction.
  • Purification: After solvent removal, the residue is extracted with a dichloromethane-water mixture and recrystallized from dichloromethane.

Reaction Scheme:
$$
\text{Benzoylacetonitrile} + \text{2-(4-Methoxyphenyl)hydrazinium chloride} \xrightarrow{\text{Reflux in ethanol}} \text{this compound}
$$

Key Notes:

  • This method produces high yields (~90%) of the desired compound.
  • Single-crystal X-ray diffraction can confirm the structure of the product.

Data Table: Comparison of Preparation Methods

Method Reagents Solvent Conditions Yield (%) Purification
Hydrazine Derivatives & β-Diketones 4-Methoxyphenylhydrazine, β-Diketone Ethanol/DMF Reflux High Recrystallization
Direct from Aromatic Amines 4-Methoxyaniline, Diketone, Hydroxylamine DMF 85 °C, 1–2 hrs Moderate Column Chromatography
Benzoylacetonitrile Cyclization Benzoylacetonitrile, Hydrazinium Chloride Ethanol Reflux, 24 hrs ~90 Dichloromethane Wash

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
  • Reduction:

    • Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
  • Substitution:

    • Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the methoxy group. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.

Major Products:

  • Oxidation products: Pyrazole derivatives with oxidized functional groups.
  • Reduction products: Reduced pyrazole derivatives.
  • Substitution products: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Treatment of Skin Disorders

One of the prominent applications of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine is its use in treating skin conditions. According to patent US-9161894-B2, this compound is effective in managing disorders such as hyperpigmentation and cutaneous mastocytosis. The mechanism involves the inhibition of the Kit protein kinase, which plays a crucial role in various cellular processes including pigmentation and mast cell function . The compound is also noted for its cosmetic applications, particularly in skin lightening formulations.

Kinase Inhibition

The compound has been identified as a potential inhibitor of several kinases, particularly the Kit protein kinase. This inhibition can be beneficial in treating diseases where aberrant kinase activity is implicated. The efficacy of this compound as a kinase inhibitor has been demonstrated through various studies, highlighting its potential in cancer therapy and other conditions related to abnormal cell signaling pathways .

Characterization Techniques

The characterization of this compound typically involves several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Used to ascertain the molecular structure and confirm the purity of synthesized compounds.
  • Mass Spectrometry : Employed to determine molecular weight and structural integrity.
  • Infrared Spectroscopy (FTIR) : Utilized to identify functional groups present in the molecule.

Case Study 1: Efficacy in Hyperpigmentation Treatment

A clinical study investigated the efficacy of formulations containing this compound in patients with hyperpigmentation. Results indicated significant improvement in skin tone uniformity and reduction in pigmentation spots after consistent application over a period of several weeks. The study concluded that this compound could serve as an effective agent in dermatological treatments aimed at pigmentation disorders.

Case Study 2: Kinase Inhibition and Cancer Therapy

Another study focused on the role of this compound as a kinase inhibitor in cancer cell lines. The findings demonstrated that the compound effectively reduced cell proliferation in tumors characterized by overactive Kit signaling pathways. These results suggest that this compound could be further developed into a targeted cancer therapy.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism of action depends on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural analogs of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O 1: 4-methoxyphenyl; 3: phenyl 265.32 Intermediate for antitumor agents
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine C₁₇H₁₇N₃O 1: 4-methoxyphenyl; 3: 4-methylphenyl 279.34 Enhanced lipophilicity; antimicrobial studies
(E)-N-[4-(Dimethylamino)benzylidene]-5-(4-methoxyphenyl)-1H-pyrazol-3-amine C₂₀H₂₁N₅O 3: Schiff base (dimethylamino benzylidene) 347.42 Improved solubility; antioxidant activity
1-(2-Fluorophenyl)-1H-pyrazol-3-amine C₉H₈FN₃ 1: 2-fluorophenyl; 3: amine 177.18 Electron-withdrawing effects; kinase inhibition
1-(4-Aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide C₂₈H₃₁BrN₄O₄S₂ 1: sulfonamide; 5: p-fluorophenyl 630.10 Anti-inflammatory; COX-2 selectivity

Structure-Activity Relationships (SAR)

  • Methoxy Group : The 4-methoxyphenyl moiety enhances solubility and π-π stacking in receptor binding pockets .
  • Amino Group Position: The 3-amine group is critical for hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Substituent Bulk : Larger groups (e.g., adamantyl in attempted syntheses) improve lipophilicity but may reduce synthetic yields due to steric hindrance .

Biological Activity

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the 4-methoxyphenyl group enhances its lipophilicity and biological activity.

Research indicates that this compound exhibits cyclooxygenase (COX) inhibitory activity , which is crucial for its anti-inflammatory properties. COX enzymes are involved in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. By inhibiting COX, this compound may reduce inflammation and alleviate pain symptoms .

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds, including this compound, possess antibacterial and antifungal properties . For instance, certain pyrazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

CompoundBacterial StrainMIC (mg/mL)
This compoundS. aureus0.0039
This compoundE. coli0.025

Antiparasitic Activity

Recent research has highlighted the antileishmanial activity of amino-pyrazole derivatives, suggesting that compounds like this compound may also be effective against parasitic infections such as leishmaniasis . In vitro studies demonstrated significant reductions in parasite viability.

Study on COX Inhibition

A patent study detailed the synthesis of pyrazole derivatives with a focus on their COX inhibitory effects. The results indicated that modifications on the phenyl ring could enhance COX inhibition, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Antimicrobial Efficacy Evaluation

A comprehensive evaluation of various pyrazole derivatives revealed that the introduction of halogen substituents significantly increased antibacterial activity. The study emphasized that electron-donating groups on the phenyl ring contributed positively to antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(4-methoxyphenyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and condensation. For example, hydrazine derivatives can react with β-ketoesters or nitriles under acidic conditions to form the pyrazole core. The methoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling. Key steps include:

  • Cyclization of hydrazine with β-ketoesters to form the pyrazole ring .
  • Condensation with 4-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions .
  • Optimization of solvents (e.g., DMF, ethanol) and temperature (80–120°C) to improve regioselectivity and yield (reported yields: 45–75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. The methoxy group at C4 typically resonates at δ 3.8–3.9 ppm, while pyrazole protons appear at δ 6.2–7.5 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 215.1064) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–N bond lengths: 1.34–1.38 Å) .

Q. What biological activities have been reported for this compound?

  • Methodology :

  • Anticancer assays : Tested against breast (MDA-MB-231) and colon cancer cell lines via MTT assays, with IC50_{50} values ranging from 10–30 µM. Activity correlates with electron-withdrawing substituents on the pyrazole ring .
  • Enzyme inhibition : Evaluated against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO2_2 hydration. The methoxyphenyl group enhances selectivity for hCA II (Ki_i: 0.8–1.2 µM) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and regioselectivity of pyrazole derivatives?

  • Methodology :

  • Reaction path search : Quantum chemical calculations (DFT) predict transition states and regioselectivity. For example, the Gibbs energy difference (ΔG\Delta G) between C3- vs. C5-substitution pathways can guide solvent selection .
  • Machine learning : Train models on datasets (e.g., reaction temperature, solvent polarity) to predict optimal conditions for >80% yield .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Assay standardization : Compare IC50_{50} values under uniform conditions (e.g., pH 7.4, 37°C). Discrepancies in hCA II inhibition (Ki_i: 0.8–2.5 µM) may arise from buffer composition .
  • Metabolic stability : Assess hepatic microsomal degradation (e.g., t1/2_{1/2} in mouse liver microsomes) to clarify discrepancies in in vivo vs. in vitro efficacy .

Q. What structural modifications enhance selectivity for carbonic anhydrase isoforms?

  • Methodology :

  • SAR studies : Replace the methoxy group with halogen (e.g., Cl, F) or trifluoromethyl groups. Fluorine substitution at C4 improves hCA II selectivity by 3-fold due to hydrophobic pocket interactions .
  • Co-crystallization : Resolve ligand-enzyme complexes (PDB: 3CA2) to identify key hydrogen bonds (e.g., N–H⋯O with Thr199) .

Q. How does the electronic nature of substituents influence reaction regioselectivity?

  • Methodology :

  • Hammett analysis : Electron-donating groups (e.g., -OCH3_3) direct electrophilic substitution to C5 via resonance stabilization. Conversely, electron-withdrawing groups (e.g., -CF3_3) favor C3 substitution (ρ=+1.2\rho = +1.2) .
  • Kinetic studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps (e.g., cyclization vs. acylation) .

Q. What strategies improve stability under physiological conditions?

  • Methodology :

  • pH-dependent degradation : Perform stress testing (pH 1–13, 40°C) with HPLC monitoring. The compound degrades rapidly at pH < 3 due to protonation of the pyrazole nitrogen .
  • Prodrug design : Introduce acetyl or PEG groups at the amine to enhance plasma stability (t1/2_{1/2} increased from 2.1 to 6.8 hours in rats) .

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